molecular formula C26H42NNaO3 B1604158 Benzoic acid, 2-[(octadecylamino)carbonyl]-, monosodium salt CAS No. 86432-23-7

Benzoic acid, 2-[(octadecylamino)carbonyl]-, monosodium salt

Cat. No. B1604158
CAS RN: 86432-23-7
M. Wt: 439.6 g/mol
InChI Key: OREMCCHQIOQXHP-UHFFFAOYSA-M
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Description

Benzoic acid, 2-[(octadecylamino)carbonyl]-, monosodium salt is a chemical compound with the molecular formula C₂₃H₃₉NO₃Na . It is also known by other names such as Sodium stearyl phthalamate and Stepan Mild RM 1 . This compound is commonly used in various industrial applications, including as an additive in cosmetics, pharmaceuticals, and lubricants .


Synthesis Analysis

The synthesis of this compound involves the reaction between benzoic acid and octadecylamine , followed by the addition of a phthalic anhydride derivative. The resulting product is then neutralized with sodium hydroxide , yielding the monosodium salt form. The synthetic pathway ensures the attachment of the octadecylamino group to the benzoic acid backbone .


Molecular Structure Analysis

The molecular structure of Benzoic acid, 2-[(octadecylamino)carbonyl]-, monosodium salt consists of a benzene ring (benzoic acid) with an attached octadecylamino group. The sodium ion balances the charge, resulting in a stable salt. The long hydrocarbon chain contributes to its amphiphilic properties, making it suitable for various applications .


Chemical Reactions Analysis

  • Amide Hydrolysis : The carbonyl group in the octadecylamino moiety can undergo hydrolysis under specific conditions .

Physical And Chemical Properties Analysis

  • Stability : Stable under normal conditions .

Safety And Hazards

  • Environmental Impact : Dispose of properly; avoid contamination of water sources .

Future Directions

  • Safety Assessment : Further evaluate its safety profile .

properties

CAS RN

86432-23-7

Product Name

Benzoic acid, 2-[(octadecylamino)carbonyl]-, monosodium salt

Molecular Formula

C26H42NNaO3

Molecular Weight

439.6 g/mol

IUPAC Name

sodium;2-(octadecylcarbamoyl)benzoate

InChI

InChI=1S/C26H43NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-27-25(28)23-20-17-18-21-24(23)26(29)30;/h17-18,20-21H,2-16,19,22H2,1H3,(H,27,28)(H,29,30);/q;+1/p-1

InChI Key

OREMCCHQIOQXHP-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1C(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1C(=O)[O-].[Na+]

Other CAS RN

86432-23-7

Origin of Product

United States

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